REACTION_CXSMILES
|
[S:1]([C:5]1[CH:9]=[CH:8][S:7][C:6]=1[C:10]([O:12]C)=O)(=[O:4])(=[O:3])[NH2:2]>C[O-].[Na+]>[O:12]=[C:10]1[C:6]2[S:7][CH:8]=[CH:9][C:5]=2[S:1](=[O:4])(=[O:3])[NH:2]1 |f:1.2|
|
Name
|
|
Quantity
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32 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=C(SC=C1)C(=O)OC
|
Name
|
sodium methylate
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol is then evaporated off
|
Type
|
EXTRACTION
|
Details
|
a small amount of sodium bicarbonate, and the aqueous phase is extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
precipitates as crystals which
|
Type
|
CUSTOM
|
Details
|
can be reprecipitated from water or ethanol
|
Name
|
|
Type
|
|
Smiles
|
O=C1NS(C2=C1SC=C2)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |